molecular formula C15H17N3 B2427033 N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide CAS No. 477873-03-3

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

Cat. No.: B2427033
CAS No.: 477873-03-3
M. Wt: 239.322
InChI Key: NFYMAGGQVBTMMK-UHFFFAOYSA-N
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Description

N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is a chemical compound with the molecular formula C15H17N3 It is known for its unique structure, which includes an isopropyl group, a pyridinyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide typically involves the reaction of 3-pyridinecarboxylic acid with isopropylamine and benzenecarboximidoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or benzenecarboximidamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinyl or benzenecarboximidamide derivatives.

Scientific Research Applications

N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-isopropyl-N-(2-pyridinyl)benzenecarboximidamide
  • N’-isopropyl-N-(4-pyridinyl)benzenecarboximidamide
  • N’-isopropyl-N-(3-pyridinyl)benzamide

Uniqueness

N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-pyridinyl group, in particular, influences its reactivity and interaction with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

N'-propan-2-yl-N-pyridin-3-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-12(2)17-15(13-7-4-3-5-8-13)18-14-9-6-10-16-11-14/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMAGGQVBTMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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